molecular formula C20H38O2 B1230899 Gadoleic acid CAS No. 29204-02-2

Gadoleic acid

Cat. No. B1230899
CAS RN: 29204-02-2
M. Wt: 310.5 g/mol
InChI Key: LQJBNNIYVWPHFW-QXMHVHEDSA-N
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Description

Gadoleic acid, also known as (9Z)-Icos-9-enoic acid or cis-9-Eicosenoic acid, is an unsaturated fatty acid . It is a prominent component of some fish oils, including cod liver oil . It is one of a number of eicosenoic acids .


Molecular Structure Analysis

Gadoleic acid is a carboxylic acid with a 20 carbon chain . It has one cis double bond, from the methyl end in omega-11 (ω-11) or n-11 position, so in shorthand is 20:1n-11 .


Physical And Chemical Properties Analysis

Gadoleic acid has a molecular formula of C20H38O2 and a molar mass of 310.522 g/mol . Its melting point is between 23 to 24 °C .

Scientific Research Applications

Gadoxetic Acid in Medical Imaging

Gadoxetic acid, a derivative of gadoleic acid, has been significantly utilized in magnetic resonance liver imaging. This substance is particularly noted for its excellent utility in liver magnetic resonance (MR) imaging. Researchers have explored its roles and rules in clinical settings, highlighting its reliability and suggesting potential areas for future research (Motosugi, Ichikawa, & Araki, 2013). Another study emphasized the importance of gadoxetic acid-enhanced MRI in diagnosing hepatocellular carcinoma (HCC), demonstrating its utility in identifying early-stage HCC and precursor lesions (Kim, Park, Aljoqiman, Choi, & Kim, 2019).

Gadoxetic Acid in Disease Management

A randomized multicentre trial explored the impact of gadoxetic acid-enhanced MRI compared to conventional MRI or CT in the staging of colorectal cancer liver metastases. This study showcases the specific application of gadoxetic acid in managing and diagnosing complex diseases like cancer (Zech et al., 2014).

Visualization of Hepatic Uptake Transporter Function

In a study examining hepatic uptake transporter function in healthy subjects, gadoxetic acid was used to determine the influence of genetic polymorphisms on the uptake of this agent in liver cells. This research highlighted the importance of gadoxetic acid in understanding liver function and its implications in medical imaging (Nassif et al., 2012).

properties

IUPAC Name

(Z)-icos-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJBNNIYVWPHFW-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045292
Record name Gadoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9Z-Eicosenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gadoleic Acid

CAS RN

29204-02-2
Record name Gadoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29204-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gadoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GADOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JWU0SQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9Z-Eicosenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,150
Citations
Y Toyama, T Ishikawa - Journal of the Society of chemical Industry …, 1934 - cabdirect.org
Gadoleic acid in sei-whale and humpback-whale oils. … Gadoleic acid in sei-whale and humpback-whale oils. …
Number of citations: 2 www.cabdirect.org
A Dogan, F Balta, I Javidipour, A Yavic - Asian Journal of …, 2010 - researchgate.net
… , 0.11 % arachidic acid and 0.21 % gadoleic acid, respectively. Walnut genotypes contained 65.57 … acid, 0.11 % arachidic acid and 0.21 % gadoleic acid, respectively. The mean ratio of …
Number of citations: 11 www.researchgate.net
DS Kim, SK Maden, AA Burt… - Lipids in health …, 2013 - lipidworld.biomedcentral.com
… note that with the addition of these dietary covariates, there was a decrease in the magnitude of the beta coefficients and percentage of PON1 activity explained for both gadoleic acid …
Number of citations: 25 lipidworld.biomedcentral.com
M Kýralan, M Gölükcü, H Tokgöz - Journal of the American Oil …, 2009 - Wiley Online Library
… The predominant unsaturated fatty acid was punicic acid (70.42–76.17%) and a minor unsaturated fatty acid was gadoleic acid (0.42–0.75%). The analysis on unsaturated fatty acids …
Number of citations: 113 aocs.onlinelibrary.wiley.com
R Ciriminna, D Bongiorno, A Scurria… - European Journal of …, 2017 - Wiley Online Library
… acid along with several other unsaturated fatty acids showing several health benefits, including linolenic, trans-13-octadecenoic, gondoic, 7Z,10Z-hexadecadienoic, and gadoleic acid. …
Number of citations: 30 onlinelibrary.wiley.com
S Seferoglu, HG Seferoglu, FE Tekintas… - Journal of Food …, 2006 - Elsevier
… for arachidic acid, 0.40–0.43 for gadoleic acid and 0.11–0.14 for behenic acid depending on … , arachidic and behenic) except for gadoleic acid also differed significantly by locations ( P < …
Number of citations: 71 www.sciencedirect.com
GL Gatti, H Michalek - Arzneimittel-forschung, 1975 - europepmc.org
… 2.6 +/- 0.5) always in the presence of gadoleic acid (present in rapeseed oil, product of beta-… 0.7 +/- 0.18) while 9 subjects had measurable gadoleic acid. Erucic acid was absent in the …
Number of citations: 11 europepmc.org
M Malekzadeh, SI Mirmazloum… - Journal of Medicinal …, 2011 - academicjournals.org
… The highest amount of MUFAs was measured in D1 for oleic and gadoleic acid with 37.67 and 0.57%, respectively. Intriguingly, the amount of polyunsaturated fatty acids …
Number of citations: 46 academicjournals.org
H Yoon, AR Ko, JH Kang, JK Choi… - Ocean and Polar …, 2016 - koreascience.kr
To understand the diet of chaetognaths, the gut content and fatty acid trophic makers (FATMs) of Sagitta crassa and S. nagae, which are the most predominant species of chaetognath in …
Number of citations: 10 koreascience.kr
MG Mortuza, PC Dutta, ML Das - Journal of the Science of Food …, 2006 - Wiley Online Library
… The other major monounsaturated fatty acid was gadoleic acid, which accounted for 4.12–12.06%. The major polyunsaturated fatty acids were linoleic and linolenic acid, ranging from …
Number of citations: 21 onlinelibrary.wiley.com

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